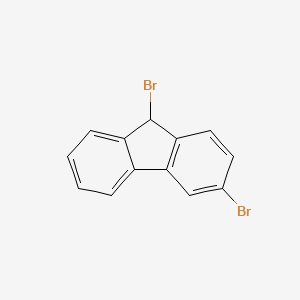

3,9-Dibromo-9h-fluorene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24225-69-2 |

|---|---|

Molecular Formula |

C13H8Br2 |

Molecular Weight |

324.01 g/mol |

IUPAC Name |

3,9-dibromo-9H-fluorene |

InChI |

InChI=1S/C13H8Br2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13H |

InChI Key |

WGHDNGVTEYHDAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)Br)Br |

Origin of Product |

United States |

Contextualization Within Fluorene Chemistry Research

Fluorene (B118485), a polycyclic aromatic hydrocarbon, and its derivatives are renowned for their robust thermal and chemical stability, coupled with high emission efficiencies. These characteristics have cemented their role as critical components in electronic materials, particularly in the fabrication of organic light-emitting diodes (OLEDs). The versatility of the fluorene core allows for functionalization at various positions, most notably at the C2, C7, and C9 positions, enabling chemists to fine-tune its electronic and physical properties. researchgate.netresearchgate.net

The introduction of bromine atoms onto the fluorene backbone, creating dibrominated fluorene scaffolds, is a key strategy in synthetic organic chemistry. These bromine substituents serve as versatile synthetic handles, facilitating a wide array of cross-coupling reactions. This allows for the construction of complex, conjugated molecules and polymers with extended π-systems, which are essential for applications in optoelectronics. researchgate.netorganic-chemistry.org The position of the bromine atoms significantly influences the resulting molecule's properties. For instance, 2,7-dibromofluorene (B93635) derivatives are commonly used to create linear polymer chains, while other substitution patterns can lead to different molecular architectures. researchgate.net

Significance of Dibrominated Fluorene Scaffolds in Organic Synthesis and Materials Science

Direct Bromination Approaches for Fluorene Core Functionalization

Direct bromination of the fluorene core is a primary method for introducing bromine atoms onto its aromatic rings. However, achieving specific substitution patterns, such as the 3,9-dibromo configuration, presents significant regioselectivity challenges.

Regioselective Bromination Strategies (e.g., controlling 3,9-dibromo vs. 2,7-dibromo isomers)

The electrophilic substitution of fluorene is highly directed by the electronic properties of the aromatic system. The positions most susceptible to electrophilic attack are C-2 and C-7 due to their higher electron density, which is a consequence of the resonance stabilization involving the benzene (B151609) rings. Consequently, the direct bromination of fluorene typically leads to the formation of 2,7-dibromofluorene (B93635) as the major product. researchgate.net

Controlling the reaction to favor bromination at the C-3 and C-9 positions is not straightforward. The C-3 position is less electronically activated compared to the C-2 and C-7 positions. Furthermore, bromination at the C-9 position occurs via a different mechanism, typically a radical pathway initiated by light or a radical initiator, or by deprotonation of the acidic C-9 proton followed by reaction with an electrophilic bromine source.

Achieving a 3,9-dibromo substitution pattern through a one-pot direct bromination of fluorene is synthetically challenging due to the competing formation of the thermodynamically more stable 2,7- and 2-bromo isomers. Therefore, regioselective synthesis typically relies on multi-step strategies involving pre-functionalized precursors rather than direct bromination of the parent fluorene. These methods allow for precise control over the placement of the bromine atoms.

Precursor Synthesis and Subsequent Functionalization at 9-Position

A more controlled and widely adopted approach to synthesizing 3,9-disubstituted fluorenes involves the use of a precursor that is first brominated at the 3-position, followed by functionalization at the C-9 position.

Strategies for C-9 Alkylation and Arylation

Once 3-bromofluorene is obtained, the acidic proton at the C-9 position can be readily removed by a base to form a fluorenyl anion. This nucleophilic anion can then react with various electrophiles to introduce alkyl or aryl groups.

A common strategy for C-9 alkylation involves deprotonation with a strong base followed by reaction with an alkyl halide. For instance, 3-bromo-9,9-dimethyl-9H-fluorene can be synthesized in high yield from 3-bromo-9H-fluorene. chemicalbook.com The reaction proceeds by treating the 3-bromofluorene with sodium t-butanolate in dimethyl sulfoxide (B87167) (DMSO) to generate the anion, which is then quenched with iodomethane. chemicalbook.com

Table 1: Synthesis of 3-Bromo-9,9-dimethylfluorene

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-bromo-9H-fluorene | 1. Sodium t-butanolate (NaOtBu)2. Iodomethane (CH₃I) | DMSO | 80-90°C | 0.5 h | 96% |

Data sourced from ChemicalBook synthesis procedure. chemicalbook.com

Arylation at the C-9 position can be achieved through methods such as the addition of organometallic reagents to a 9-fluorenone (B1672902) precursor (discussed in 2.2.2) or by other specialized reactions. For example, 9-(3-bromophenyl)-9-phenyl-9H-fluorene can be synthesized from 2-bromobiphenyl (B48390) and 3-bromobenzophenone (B87063) via a lithiation and addition sequence, followed by an acid-catalyzed cyclization. chemicalbook.com

Integration of 9-Fluorenone Intermediates in Synthetic Pathways

9-Fluorenone intermediates are pivotal in the synthesis of C-9 functionalized fluorenes. The general strategy involves the oxidation of a substituted fluorene to the corresponding fluorenone, followed by the addition of an organometallic reagent to the carbonyl group, and subsequent transformation to the desired product.

For the synthesis of a 3,9-dibromo-9-aryl-9H-fluorene derivative, the pathway would typically be:

Oxidation: 3-Bromofluorene is oxidized to 3-bromo-9-fluorenone. Various oxidizing agents can be employed for this transformation.

Addition: The 3-bromo-9-fluorenone is treated with an aryl organometallic reagent (e.g., a Grignard or organolithium reagent) to form a 3-bromo-9-aryl-9-fluorenol intermediate.

Substitution: The tertiary alcohol is then converted to the C-9 bromide. A well-established method for this step is the reaction with hydrobromic acid (HBr). orgsyn.org This process is analogous to the synthesis of 9-bromo-9-phenylfluorene (B18599) from 9-phenyl-9-fluorenol. orgsyn.org

This multi-step approach provides excellent control over the substitution pattern, allowing for the synthesis of a wide variety of 3,9-disubstituted fluorene derivatives.

Table 2: General Synthetic Pathway via 9-Fluorenone Intermediate

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation | CrO₃, KMnO₄, or other oxidants | 3-Bromo-9-fluorenone |

| 2 | Arylation/Alkylation | ArMgBr, RLi | 3-Bromo-9-aryl/alkyl-9-fluorenol |

Cross-Coupling Reactions for Derivatization

The bromine atoms in this compound and its derivatives serve as valuable connection points for building more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

For a this compound derivative, both the C3-Br and C9-Br bonds can potentially participate in Suzuki-Miyaura coupling. The C3-Br bond, being an aryl bromide, is a classic substrate for this reaction. The C9-Br bond, being a benzylic bromide, is also reactive, although its reactivity profile can differ from the aryl bromide, potentially allowing for selective coupling under specific conditions.

The reaction is broadly applicable for synthesizing conjugated polymers and small molecules for organic electronics. For instance, 2,7-dibromo-9,9-dioctylfluorene is a common monomer used in Suzuki coupling to produce polyfluorenes. ossila.com A similar strategy can be envisioned for this compound derivatives. The choice of catalyst (specifically the phosphine (B1218219) ligand), base, and solvent is crucial for achieving high yields and selectivity. thieme-connect.deorganic-chemistry.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromofluorenes

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling cycle |

| Ligand | PPh₃, Sphos, XPhos, Buchwald ligands | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the transmetalation step |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and influences reaction rate and yield |

| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol (B44631) esters | Provides the organic group to be coupled to the fluorene core |

This table represents a generalized set of conditions based on literature for similar compounds. libretexts.orgossila.comthieme-connect.de

By carefully selecting the coupling partners and reaction conditions, the this compound scaffold can be elaborated into a diverse range of functional materials with tailored electronic and photophysical properties.

Sonogashira Coupling Protocols

The Sonogashira coupling reaction is a cornerstone of carbon-carbon bond formation, enabling the linkage of terminal alkynes with aryl or vinyl halides. wikipedia.orgsynarchive.com This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has been extensively utilized to synthesize complex molecules under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org

In the context of fluorene chemistry, Sonogashira coupling provides a powerful tool for introducing alkynyl moieties. For instance, the coupling of aryl halides with terminal alkynes can be achieved using various palladium catalysts, including Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org While effective, these catalysts often require loadings of up to 5% to achieve good yields. libretexts.org Research has focused on developing more efficient catalytic systems. For example, a combination of Pd₂(dba)₃ and P(t-Bu)₃ has been shown to catalyze the cross-coupling of terminal alkynes with p-toluenesulfonyl chloride, yielding the corresponding alkyne in good yields. libretexts.org

Copper-free Sonogashira coupling protocols have also been developed, offering advantages in certain applications. These reactions can be facilitated by palladium-nitrogen complexes, such as bis-imidazolyl-derived palladium complexes, which can achieve high yields with very low catalyst loading (0.02 mol %). libretexts.org Furthermore, reactions can be performed in environmentally benign solvents like water, with the assistance of surfactants to create nanomicelles that facilitate the reaction between lipophilic substrates. ucsb.edu For example, the coupling of aryl bromides with terminal alkynes has been successfully demonstrated in pure water at room temperature using a palladium(II) chloride/X-Phos catalytic system and cesium carbonate as the base. ucsb.edu

The versatility of the Sonogashira reaction is highlighted in the synthesis of various functionalized fluorene derivatives. The reaction of 2,7-dibromo-9H-fluorene propargylic alcohol with 5-bromo-N-methyl-7-azaindole demonstrates the applicability of these methods to complex substrates. acs.org The resulting products have potential applications as blue emissive materials. acs.orgrsc.org

Table 1: Examples of Sonogashira Coupling Reactions with Fluorene Derivatives

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 2,7-Dibromo-9H-fluorene propargylic alcohol | 5-Bromo-N-methyl-7-azaindole | BF₃·OEt₂ | - | Dichloromethane | 44 acs.org |

| Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ / X-Phos | Cs₂CO₃ | Water/PTS | 83 ucsb.edu |

| Iodobenzene | Phenylacetylene | Bis-imidazolyl-derived palladium complex | Piperidine | - | >95 libretexts.org |

Other Palladium-Catalyzed C-C Bond Formations

Beyond Sonogashira coupling, palladium catalysis is instrumental in a variety of other C-C bond-forming reactions crucial for the derivatization of this compound. These reactions, including the Suzuki, Stille, and Heck reactions, have been significantly advanced by the use of bulky trialkylphosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃). nih.gov These ligands promote high catalytic activity, enabling the coupling of challenging substrates like aryl chlorides under mild conditions. nih.gov

The Suzuki reaction, which couples organoboron compounds with organic halides, is a powerful tool for creating C-C bonds. The Pd/P(t-Bu)₃ system has proven effective for room-temperature Suzuki reactions of aryl bromides and iodides. nih.gov Similarly, the Stille reaction, which couples organotin compounds with organic halides, benefits from the same catalytic system, even for unactivated aryl bromides at room temperature. nih.gov

Domino reactions, where multiple bond-forming events occur in a single synthetic step, represent an efficient strategy for building molecular complexity. researchgate.net Palladium-catalyzed domino approaches have been developed for the synthesis of polysubstituted fluorenes and other complex polycyclic aromatic compounds. researchgate.net For example, a palladium-catalyzed domino reaction involving oxidative homocoupling, cyclization, and oxidation of deoxybenzoin (B349326) derivatives has been used to synthesize phenanthrene (B1679779) derivatives. researchgate.net Another example is the construction of 9-(diorganomethylidene)fluorenes through a palladium-catalyzed coupling of 2-iodobiphenyls with alkenyl bromides, which proceeds via C-H activation and intramolecular Heck coupling. rsc.org

The development of water-soluble catalysts has enabled "green" cross-coupling reactions. For instance, a sulfonated 9-ethylfluorenyldicyclohexylphosphine ligand allows for Suzuki coupling of aryl chlorides in pure water with very low catalyst loading (0.01-0.5 mol %). nih.gov

Table 2: Palladium-Catalyzed C-C Bond Formations

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Conditions |

| Suzuki | Aryl Bromide | Arylboronic Acid | Pd/P(t-Bu)₃ | Room Temperature nih.gov |

| Stille | Aryl Bromide | Organotin Reagent | Pd/P(t-Bu)₃ | Room Temperature nih.gov |

| Domino | 2-Iodobiphenyl | Alkenyl Bromide | Palladium Catalyst | C-H activation/Heck rsc.org |

| Suzuki (in water) | Aryl Chloride | Naphthylboronic Acid | Pd/Sulfonated Fluorenylphosphine | 100°C nih.gov |

Catalytic Methodologies in this compound Synthesis (e.g., Copper-Catalyzed Reactions)

While palladium catalysis dominates many C-C bond-forming strategies, copper-catalyzed reactions also offer valuable synthetic pathways, particularly in the functionalization of the fluorene core. Copper catalysts can be effective for C-H alkylation, providing an alternative to traditional cross-coupling methods.

For example, a (NNS)CuCl complex has been shown to be an effective catalyst for the C(sp³)–H alkylation of fluorene with both primary and secondary alcohols. rsc.org This reaction proceeds through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the fluorene, followed by reduction of the resulting intermediate. rsc.org This method allows for the direct formation of C-C bonds at the C-9 position of fluorene.

Copper also plays a crucial co-catalytic role in the classic Sonogashira reaction, where it is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. wikipedia.org Although copper-free versions exist, the application of copper as a co-catalyst often leads to enhanced yields and product selectivities. researchgate.net

Mechanistic Insights into Reactions Involving 3,9 Dibromo 9h Fluorene

Elucidation of Bromination Reaction Mechanisms

The formation of 3,9-dibromo-9H-fluorene from 9H-fluorene involves two separate and mechanistically different bromination steps.

Bromination at the C-3 Position: The introduction of a bromine atom at the 3-position (and the equivalent 6-position) of the fluorene (B118485) ring occurs via an electrophilic aromatic substitution (SEAr) mechanism. This is a characteristic reaction of aromatic compounds. The reaction typically requires a source of electrophilic bromine, often generated from molecular bromine (Br₂) in the presence of a Lewis acid catalyst or by using a reagent like N-bromosuccinimide (NBS) with an acid catalyst. The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that attacks the electron-rich aromatic fluorene ring. The attack preferentially occurs at the C-2 and C-7 positions, followed by the C-3 and C-6 positions, due to the electronic activation by the fused benzene (B151609) rings. A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed as an intermediate. The subsequent loss of a proton (H⁺) from the same carbon atom restores the aromaticity of the ring, yielding the 3-bromo-9H-fluorene intermediate.

Bromination at the C-9 Position: The second bromination occurs at the C-9 position, which is a benzylic carbon. This position is particularly reactive due to the stability of the resulting intermediate. The mechanism for bromination at this site can proceed through either a radical or an ionic pathway, depending on the reaction conditions.

Radical Pathway: In the presence of a radical initiator (e.g., light or AIBN) and a reagent like N-bromosuccinimide (NBS), a free-radical chain reaction takes place. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the C-9 position of fluorene, forming a resonance-stabilized fluorenyl radical. This radical then reacts with another molecule of Br₂ or NBS to form 9-bromo-9H-fluorene and regenerate the bromine radical, propagating the chain.

Ionic Pathway: Alternatively, in the presence of an acid, the C-9 position can be brominated via an ionic mechanism. For instance, treatment with hydrobromic acid (HBr) can lead to the formation of a stabilized fluorenyl cation at the C-9 position, which is then attacked by a bromide ion. orgsyn.org Similarly, Lewis acids can facilitate the formation of this carbocation intermediate, which is then trapped by a bromide nucleophile. thieme-connect.deresearchgate.net

The sequential application of these distinct bromination strategies allows for the synthesis of this compound.

Investigation of C-9 Functionalization Pathways (e.g., nucleophilic substitutions, radical pathways)

The C-9 position of this compound is highly susceptible to functionalization, primarily due to the lability of the C-Br bond. This bond is benzylic, and its cleavage leads to a highly stable fluorenyl cation or radical.

Nucleophilic Substitution: The most common pathway for C-9 functionalization is nucleophilic substitution. Given the stability of the tertiary benzylic fluorenyl cation, the reaction often proceeds through an SN1-like mechanism. The departure of the bromide leaving group generates the planar, resonance-stabilized fluorenyl cation. This intermediate is then rapidly attacked by a wide range of nucleophiles, such as alcohols, amines, or carbanions, from either face, leading to the 9-substituted product. researchgate.netorgsyn.org The use of Lewis acids can further promote the formation of the carbocation intermediate, facilitating reactions even with weak nucleophiles. thieme-connect.dersc.org

Radical Pathways: Functionalization at the C-9 position can also be achieved through radical pathways. Homolytic cleavage of the C-9-Br bond, often induced by thermal or photochemical methods, generates the stable fluorenyl radical. This radical can then participate in various bond-forming reactions, such as radical-radical coupling or addition to unsaturated systems.

The choice between an ionic or radical pathway for C-9 functionalization is heavily influenced by the reaction conditions, including the solvent, temperature, and the presence of initiators or catalysts.

Mechanisms of Cross-Coupling Reactions with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and this compound provides two distinct reaction sites. researchgate.net The aromatic C(sp²)-Br bond at the 3-position and the benzylic C(sp³)-Br bond at the 9-position exhibit different reactivities, which can be exploited for selective functionalization.

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. libretexts.org The catalytic cycle, which utilizes a Pd(0) complex, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This step is generally faster for the aromatic C(sp²)-Br bond than for the benzylic C(sp³)-Br bond. libretexts.orgnih.gov

Transmetalation: A base is required to activate the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. organic-chemistry.orgprinceton.edu This species then transfers its organic group to the palladium center, displacing the bromide and forming a new organopalladium(II) complex. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively couple at either the C-3 or C-9 position.

The Mizoroki-Heck reaction couples an organic halide with an alkene. organic-chemistry.org The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle: wikipedia.orgyoutube.com

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond, with a preference for the C-3 position, to form an arylpalladium(II) halide complex. wikipedia.orgmdpi.com

Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. This insertion occurs in a syn fashion, meaning the palladium and the aryl group add to the same face of the double bond. youtube.comlibretexts.org

Beta-Hydride Elimination (Syn-Elimination): For the reaction to proceed, the intermediate must rotate around the C-C single bond to allow for a hydrogen atom that is beta to the palladium to come into a syn-coplanar orientation with the metal. The palladium then abstracts this hydrogen, forming a palladium-hydride species and releasing the substituted alkene product. wikipedia.orgyoutube.com

Reductive Elimination: The palladium-hydride complex eliminates H-Br in the presence of a base, regenerating the Pd(0) catalyst. wikipedia.org

The stereospecific nature of the insertion and elimination steps often results in high selectivity for the trans isomer of the product alkene. organic-chemistry.org

Table 1: Comparison of Mechanistic Steps in Suzuki and Heck Reactions

| Mechanistic Step | Suzuki-Miyaura Coupling | Mizoroki-Heck Reaction |

|---|---|---|

| Initial Step | Oxidative Addition of R-X to Pd(0) | Oxidative Addition of R-X to Pd(0) |

| Coupling Partner | Organoboron Compound | Alkene |

| Key Intermediate Step | Transmetalation (requires base) | Migratory Insertion (Syn-addition) |

| Final C-C Bond Formation | Reductive Elimination | Beta-Hydride Elimination (Syn-elimination) |

| Catalyst Regeneration | From R-Pd-R' species | From H-Pd-X species (requires base) |

Oxidative and Reductive Transformation Mechanisms

Beyond coupling and substitution, this compound can undergo reactions that alter the oxidation state of the fluorene core or the substituents.

Oxidative Mechanisms: Oxidation of the fluorene system can be targeted at the C-9 position. Under appropriate oxidizing conditions, the C-9 position, especially if functionalized with a hydrogen or other suitable group, can be converted to a carbonyl group, yielding a fluorenone derivative. This transformation typically involves the formation of an intermediate where the C-9 carbon is attacked by an oxidant. For instance, oxidative Heck-type reactions can also occur, where an oxidative addition is followed by an elimination pathway that differs from the standard beta-hydride elimination, potentially involving the loss of other groups. mdpi.com

Reductive Mechanisms: Reduction reactions involving this compound generally focus on the cleavage of the carbon-bromine bonds. This can be achieved through various mechanisms:

Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Palladium on carbon) and a source of hydrogen (H₂ gas or a transfer agent), the C-Br bonds can be reductively cleaved and replaced with hydrogen atoms (hydrodebromination). The reaction proceeds via oxidative addition of the C-Br bond to the metal surface, followed by hydrogenolysis.

Metal-Mediated Reduction: Active metals like zinc or tin in the presence of an acid can reduce the C-Br bonds through single-electron transfer (SET) mechanisms, generating radical or anionic intermediates that are subsequently protonated.

Hydride Transfer: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can, under certain conditions, reduce the benzylic C-9 bromine via a nucleophilic substitution (SN2) mechanism with a hydride ion (H⁻).

These oxidative and reductive pathways provide additional routes to modify the fluorene scaffold, enabling the synthesis of a broader range of derivatives. researchgate.net

Functionalization Strategies and Derivatization of 3,9 Dibromo 9h Fluorene

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic characteristics of the fluorene (B118485) system can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com These substituents significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the molecule's photophysical properties and reactivity. studypug.com

Electron-Donating Groups (EDGs): These groups increase the electron density of the fluorene core. studypug.com Typical EDGs include alkyl, alkoxy (-OR), and amino (-NH2, -NR2) groups. studypug.comresearchgate.net The introduction of EDGs generally raises the HOMO energy level, leading to a smaller energy gap and a red-shift (bathochromic shift) in the absorption and emission spectra. mdpi.com For instance, the conversion of a bromo-substituent to a dimethylamino group is a common strategy to install a potent EDG. nih.gov

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic system. studypug.com Halogens (like the existing bromine), nitro (-NO2), cyano (-CN), and carbonyl groups are common EWGs. studypug.comnih.gov Attaching additional EWGs lowers the LUMO energy level, which can enhance electron affinity and is a key strategy in designing materials for electron transport layers. The bromine atom at the C-3 position already imparts an electron-withdrawing effect. This effect can be amplified or complemented by introducing other EWGs through cross-coupling reactions or other substitutions.

The strategic placement of EDGs and EWGs on the fluorene backbone creates "push-pull" systems, which are crucial for developing materials with significant nonlinear optical (NLO) properties and for tuning the emission characteristics of organic light-emitting diodes (OLEDs). nih.gov

| Group Type | Examples | Effect on Fluorene Core | Relevant Research Findings |

| Electron-Donating | -NH2, -NR2 (e.g., dimethylamino), -OH, -OR (e.g., methoxy), Alkyl groups | Increases electron density, raises HOMO level, typically causes a red-shift in absorption spectra. studypug.commdpi.com | Fluorene derivatives with electron-donating groups like methyl, methoxy, and n-butyl have been successfully synthesized. researchgate.net |

| Electron-Withdrawing | -Br, -CN, -NO2, -COOH | Decreases electron density, lowers LUMO level, increases electron affinity. studypug.com | The bromo group itself is an EWG. Further functionalization can introduce groups like cyano (-CN) via reactions such as nucleophilic substitution with CuCN. nih.gov |

C-9 Functionalization for Tailored Molecular Structures

The C-9 position of the fluorene ring is a methylene (B1212753) bridge, making its protons acidic and thus readily functionalizable. thieme-connect.de This position is pivotal for modifying the solubility, steric hindrance, and three-dimensional architecture of the resulting molecules without significantly altering the electronic properties of the aromatic backbone.

One of the most common strategies is alkylation under basic conditions to introduce two alkyl chains, such as in the synthesis of 2,7-dibromo-9,9-dioctylfluorene. sigmaaldrich.com These alkyl chains prevent aggregation and improve the solubility and processability of fluorene-based polymers.

Another powerful method is the Knoevenagel condensation , which creates a double bond at the C-9 position, forming dibenzofulvene derivatives. mdpi.com This reaction typically involves an aldehyde and allows for the introduction of a wide variety of substituents, fundamentally changing the carbon at C-9 to an sp² hybridized state and planarizing that part of the molecule. mdpi.com

Furthermore, the C-9 position can be functionalized to create more complex structures. For example, BF3·OEt2-catalyzed reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles lead to highly functionalized 9,9-disubstituted fluorene derivatives. thieme-connect.dedoaj.orgrsc.org These reactions demonstrate the versatility of the C-9 position in constructing intricate molecular architectures with tailored properties, such as blue emissive materials. rsc.org

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Alkylation | Alkyl halides, Strong base (e.g., tBuOK) | 9,9-dialkylfluorenes | Improves solubility and processability, prevents aggregation. researchgate.netsigmaaldrich.com |

| Knoevenagel Condensation | Aldehydes/Ketones, Base | Dibenzofulvenes (C-9 double bond) | Creates planar sp² center, extends conjugation, allows for broad substituent introduction. mdpi.com |

| Hydroxymethylation | Paraformaldehyde, DMSO, Base | 9,9-bis(hydroxymethyl)fluorene | Introduces reactive hydroxyl groups for further derivatization. google.com |

| Reaction with Propargylic Alcohols | 9-(phenylethynyl)-9H-fluoren-9-ols, Lewis Acid (BF3·OEt2), Nucleophiles | Highly functionalized 9,9-disubstituted fluorenes | Access to complex and sterically demanding molecular structures. thieme-connect.dedoaj.orgresearchgate.net |

Halogen-Directed Functionalization for Polymerization and Advanced Building Blocks

The bromine atoms in 3,9-Dibromo-9H-fluorene are versatile handles for constructing larger, more complex molecules and polymers through various cross-coupling reactions. The differential reactivity of the aryl bromide (C3-Br) and the benzylic bromide (C9-Br) can potentially allow for selective functionalization.

The C3-Br bond is well-suited for transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. These include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. mdpi.com

These reactions are extensively used to synthesize conjugated polymers where the fluorene unit is linked to other aromatic or heteroaromatic systems. For example, 2,7-dibromo-9,9-dialkylfluorenes are common monomers for creating polyfluorenes (PFs), a major class of polymers used in OLEDs and polymer solar cells. ossila.com By analogy, the 3-bromo position on this compound serves as a key site for polymerization.

The C9-Br bond is more akin to a benzylic halide, making it susceptible to nucleophilic substitution reactions. It can also participate in certain coupling reactions or be converted to other functional groups. For instance, 9-bromo-9-borafluorene is a key intermediate that can be functionalized at the boron center. wikipedia.org The presence of two distinct bromine atoms allows for the creation of advanced building blocks where one position is used for polymerization and the other for attaching side chains that fine-tune properties like solubility or self-assembly.

Synthesis of Supramolecular Precursors

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Fluorene derivatives are excellent candidates for constructing supramolecular precursors due to their rigid, planar, and aromatic nature, which promotes π-π stacking interactions. researchgate.net

The functionalization of this compound is a key strategy for programming molecular recognition and self-assembly. By attaching specific functional groups, one can direct the formation of well-defined supramolecular architectures such as nanogrids, macrocycles, and liquid crystals. researchgate.net

For example, introducing hydrogen-bonding motifs (like amides or carboxylic acids) or metal-coordinating ligands (like pyridines or bipyridines) through cross-coupling reactions at the C-3 position can guide the assembly process. The functional groups at the C-9 position can be used to control the spacing and orientation of the fluorene units within the final assembly. The synthesis of chromophores that exhibit specific staggered packing in the solid state due to carefully balanced intermolecular forces highlights the potential of fluorene derivatives in creating ordered materials. nih.gov The ability to precisely control the molecular structure through the strategies outlined above makes this compound a promising platform for designing the next generation of smart materials based on supramolecular principles.

Polymerization of 3,9 Dibromo 9h Fluorene and Its Macromolecular Architectures

Chain-Growth Polymerization Methodologies

Chain-growth polymerization offers a route to well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDIs). In the context of conjugated polymers, Suzuki polycondensation has been adapted into a chain-growth mechanism. This method typically involves a monomer with both a bromo and a boronic ester functionality.

A palladium complex, such as tBu3PPd(Ph)Br, often acts as the initiator. The phenyl group of the catalyst initiates the polymerization, leading to a chain-growth process where the molecular weight of the polymer increases linearly with monomer conversion, while the PDI remains low. This technique has been successfully applied to synthesize polyfluorenes, polyphenylenes, and polythiophenes with controlled end-groups. For instance, the polymerization of a fluorene (B118485) monomer can be initiated to yield a polymer with a unimodal molecular weight distribution and PDI values remaining narrow (e.g., 1.28 to 1.41) over the course of the reaction, which is characteristic of a chain-growth mechanism.

Step-Growth Polymerization Approaches (e.g., condensation polymerization)

Step-growth polymerization, particularly through condensation reactions, is a widely used and robust method for synthesizing polyfluorenes. Common step-growth methods include palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and nickel-catalyzed couplings like Yamamoto polymerization.

In a typical Suzuki polycondensation, a dibromo-fluorene monomer is reacted with a fluorene monomer containing two boronic acid or boronic ester groups in the presence of a palladium catalyst and a base. This method allows for the creation of alternating copolymers by reacting 2,7-dibromo-9,9-dialkylfluorene with a different aromatic diboronic ester. Similarly, Yamamoto coupling involves the dehalogenative polycondensation of a 2,7-dibromo-9,9-dialkylfluorene monomer using a nickel(0) complex, such as Ni(COD)2, which typically results in homopolymers.

Knoevenagel condensation polymerization is another step-growth route used to synthesize fluorene-based polymers, particularly for incorporating cyanovinylene units into the polymer backbone. These step-growth methods are advantageous for creating high molecular weight polymers but generally offer less control over molecular weight distribution compared to chain-growth methods.

Catalyst-Transfer Polymerization for Controlled Architectures

Catalyst-transfer polymerization (CTP), specifically catalyst-transfer condensation polymerization (CTCP), has emerged as a powerful quasi-"living" polymerization technique to synthesize conjugated polymers with a high degree of control. The Suzuki–Miyaura coupling reaction has been adapted for this purpose.

In this process, the catalyst (typically a palladium complex) remains associated with the growing polymer chain and "walks" along it as new monomer units are added. This mechanism allows for the synthesis of polymers where the molecular weight (Mn) increases linearly with the monomer-to-initiator ratio and in proportion to monomer conversion. It also enables the creation of well-defined block copolymers. For example, the Suzuki-Miyaura CTCP of a fluorene-thiophene biaryl monomer has been investigated to produce well-defined poly(fluorene-alt-thiophene). The choice of catalyst, such as those based on ligands like t-Bu3P or AmPh

Advanced Spectroscopic and Structural Characterization of 3,9 Dibromo 9h Fluorene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3,9-dibromo-9H-fluorene derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a 3,6-dibromo-9,9-dioctyl-9H-fluorene derivative, specific proton signals can be assigned to their respective positions on the fluorene (B118485) core and the alkyl chains. researchgate.net Similarly, for 9-bromo-9-phenylfluorene (B18599), the conversion of the precursor alcohol, 9-phenyl-9-fluorenol, can be monitored by observing the distinct chemical shifts in the ¹³C NMR spectrum, with the peak for the carbon attached to the bromine appearing at 120.3 ppm and the carbinol carbon at 120.0 ppm. orgsyn.org This high sensitivity to the local electronic environment allows for precise structural confirmation and purity assessment. orgsyn.org

The substitution pattern on the fluorene ring significantly influences the chemical shifts of the aromatic protons. For instance, in a 2,7-dibromofluorene (B93635) derivative, the protons at positions 1 and 8 would exhibit a different splitting pattern and chemical shift compared to the protons in a 3,6-dibromo isomer. The coupling constants between adjacent protons further aid in confirming the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for a Fluorene Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.49 - 7.80 | 121.03 - 141.75 |

| C9-H | 4.81 | 52.58 |

| Alkyl Protons | 0.8 - 4.35 | 8.7 - 71.71 |

| Note: Data is illustrative and can vary based on the specific derivative and solvent used. 20.210.105rsc.org |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a newly synthesized compound. 20.210.105beilstein-journals.org

Electron ionization (EI) is a common technique used to generate ions in the mass spectrometer. The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound. For instance, the molecular weight of 2,7-dibromofluorene is 324.011 g/mol . nist.gov In addition to the molecular ion, a characteristic fragmentation pattern is often observed, providing further structural information. fu-berlin.de The fragmentation of fluorene derivatives can involve the loss of hydrogen atoms or cleavage of the carbon backbone. researchgate.net

Advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful for analyzing mixtures and identifying individual components. researchgate.netambeed.com Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of specific ions in detail, which is crucial for distinguishing between isomers and elucidating the structure of unknown compounds. fu-berlin.denih.gov

Table 2: Key Mass Spectrometry Data for a Dibromofluorene Derivative

| Parameter | Value |

| Molecular Formula | C₁₃H₈Br₂ |

| Molecular Weight | 324.011 |

| Key Fragmentation Ions | Varies based on ionization method and specific isomer. |

| Note: This data corresponds to 2,7-dibromofluorene. nist.gov |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While NMR and mass spectrometry provide information about the connectivity and mass of a molecule, X-ray crystallography offers a definitive three-dimensional picture of the molecule's structure in the solid state. This technique is crucial for understanding the precise bond lengths, bond angles, and torsion angles within this compound derivatives. rsc.orgthieme-connect.de

Single-crystal X-ray diffraction analysis has been used to confirm the structures of various fluorene derivatives, revealing the near-planar geometry of the fluorene core. nih.govnih.gov For instance, in the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, the molecule exhibits crystallographic m2m site symmetry, resulting in all atoms of the fluorene core being coplanar. researchgate.net

Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions, which can include π–π stacking, C–H···π interactions, and hydrogen bonding, are critical in determining the material's bulk properties, such as its charge transport characteristics and solid-state emission. researchgate.netnih.gov For example, the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene reveals weak π–π interactions with a centroid–centroid distance of 3.8409 (15) Å between symmetry-related molecules. researchgate.net

Table 3: Illustrative Crystallographic Data for a Fluorene Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Intermolecular Interactions | π–π stacking, C–H···O hydrogen bonds |

| Note: Crystal system and space group are examples and vary between derivatives. nih.gov |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Analysis

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are fundamental techniques for probing the photophysical properties of this compound derivatives. These properties are at the heart of their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The UV-Vis absorption spectrum reveals the wavelengths of light that a molecule absorbs, which correspond to electronic transitions from the ground state to excited states. The position of the absorption maxima (λ_max) and the molar extinction coefficient (ε) are key parameters obtained from these measurements. rsc.org

Photoluminescence spectroscopy provides information about the emission of light from an excited electronic state back to the ground state. The emission spectrum reveals the color of the emitted light (λ_em) and the photoluminescence quantum yield (Φ_PL), which is a measure of the efficiency of the emission process. Many fluorene derivatives are known to be blue-emitting materials with high quantum yields. 20.210.105rsc.org The difference between the absorption and emission maxima is known as the Stokes shift.

The photophysical properties of fluorene derivatives can be tuned by modifying their chemical structure. For example, introducing different substituents can alter the energy levels of the molecule, leading to shifts in the absorption and emission wavelengths. beilstein-journals.org

Table 4: Representative Photophysical Data for a Blue Emissive Fluorene Derivative

| Parameter | Value |

| Absorption Maximum (λ_abs) | ~350 - 400 nm |

| Emission Maximum (λ_em) | ~410 - 450 nm |

| Photoluminescence Quantum Yield (Φ_PL) | Up to 0.87 in solution |

| Note: These values are typical for blue-emitting polyfluorenes and can vary. 20.210.105 |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound derivatives. CV provides information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding and predicting the charge injection and transport properties of these materials in electronic devices.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram shows the oxidation and reduction peaks corresponding to the removal and addition of electrons from the molecule. From the onset potentials of the oxidation and reduction processes, the HOMO and LUMO energy levels can be estimated.

The electrochemical behavior of fluorene-based polymers can be influenced by doping. For instance, certain acidic polyfluorene derivatives exhibit electrical conductivities upon base doping. 20.210.105 These electrochemical studies are essential for designing efficient materials for applications such as OLEDs and organic photovoltaics. 20.210.105

Table 5: Illustrative Electrochemical Data for a Polyfluorene Derivative

| Parameter | Value |

| Oxidation Potential (E_ox) | Varies with derivative |

| Reduction Potential (E_red) | Varies with derivative |

| HOMO Energy Level | Calculated from E_ox |

| LUMO Energy Level | Calculated from E_red |

| Electrical Conductivity (doped) | 10⁻⁶ - 10⁻⁵ S/cm |

| Note: Values are dependent on the specific polymer and experimental conditions. 20.210.105 |

Theoretical and Computational Investigations of 3,9 Dibromo 9h Fluorene Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone in the computational study of fluorene (B118485) derivatives due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are instrumental in predicting the ground-state electronic structure, molecular geometry, and reactivity of molecules like 3,9-Dibromo-9H-fluorene.

Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the material, as well as its chemical reactivity and stability. worldscientific.comnih.gov For instance, a smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum. worldscientific.com

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Fluorenone (A) | CAM-B3LYP/6-311+G | - | - | Lower than Fluorenol (B) |

| Fluorenol (B) | CAM-B3LYP/6-311+G | - | - | - |

| Substituted Fluorene Derivative | DFT | - | - | <2.97 |

This table presents representative data from DFT calculations on related fluorene compounds to illustrate the typical values and trends observed. Specific values for this compound would require dedicated computational studies.

Reactivity descriptors, such as molecular electrostatic potential (MEP), can also be derived from DFT calculations. The MEP map highlights the electron-rich and electron-poor regions of a molecule, providing a guide for predicting sites of electrophilic and nucleophilic attack. In brominated fluorenes, the regions around the bromine atoms are expected to be electron-rich, influencing their interaction with other molecules and their role in chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. uci.eduohio-state.edu TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. These calculated energies can be directly compared with experimental UV-Vis absorption spectra. worldscientific.comnih.gov

The nature of the electronic transitions, such as π-π* or n-π* transitions, and the corresponding oscillator strengths, which determine the intensity of the absorption, can also be elucidated with TD-DFT. For fluorene-based systems, the lowest energy absorption band is typically dominated by the HOMO to LUMO transition. nih.gov

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state, providing insights into the structural changes that occur upon photoexcitation. The energy difference between the optimized excited state and the ground state at the excited-state geometry corresponds to the fluorescence or phosphorescence energy. nih.gov The presence of heavy atoms like bromine is known to enhance spin-orbit coupling, which can promote intersystem crossing from the singlet excited state to a triplet state, potentially leading to phosphorescence. rsc.org TD-DFT calculations can be employed to investigate the energies of these triplet states and predict the likelihood of phosphorescence. researchgate.net

| Compound/System | Method/Basis Set | Calculated Property | Value |

|---|---|---|---|

| Poly(fluorene-phenylene) | TD-B3LYP/SVP+ | Fluorescence Energy | 2.26 eV |

| Fluorenone | WB97XD | λmax | 271.94 nm |

| Fluorenol | WB97XD | λmax | 394.69 nm |

This table provides examples of TD-DFT calculated properties for related fluorene systems, demonstrating the type of information that can be obtained. Specific data for this compound is not currently available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions in condensed phases. mdpi.comresearchgate.net For a molecule like this compound, MD simulations can provide insights into the flexibility of the molecule and the preferred orientations in a solvent or in the solid state.

In the context of organic electronics, the packing of molecules in the solid state is crucial as it dictates the efficiency of charge transport. MD simulations can be used to model the crystal packing of this compound, helping to understand the nature and strength of intermolecular interactions such as π-π stacking and halogen bonding (Br···Br interactions). The crystal structure of the related 2,7-dibromo-9,9-dimethyl-9H-fluorene reveals weak π-π interactions with a centroid-centroid distance of 3.8409 Å, leading to a one-dimensional stacking arrangement. nih.govresearchgate.net Similar interactions would be expected to play a significant role in the solid-state structure of this compound.

MD simulations can also be employed to study the conformational landscape of the molecule, particularly if flexible side chains were to be attached to the fluorene core. Understanding the accessible conformations is important as they can influence the electronic properties and the morphology of thin films.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is essential for elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction coordinate, and the reaction intermediates. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, quantum chemical calculations can be used to model its synthesis, for example, through the bromination of 9H-fluorene. More importantly, these methods can predict the reactivity of the C-Br bonds. For instance, the mechanism of C-Br bond dissociation upon photoexcitation can be investigated. Studies on similar molecules like bromothiophenes have shown that C-Br bond fission can occur following excitation to a repulsive excited state or through intersystem crossing to a dissociative triplet state. pku.edu.cn The position of the bromine atom on the aromatic ring can influence the dissociation rate. pku.edu.cn

Furthermore, quantum chemical modeling can be used to predict the feasibility of cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used to synthesize more complex fluorene-based materials for electronic applications. By calculating the energies of reactants, products, and transition states, the thermodynamics and kinetics of these reactions can be assessed, providing valuable guidance for experimental chemists.

Prediction of Structure-Property Relationships

A primary goal of computational studies on this compound and its derivatives is to establish clear structure-property relationships. worldscientific.comnih.gov By systematically varying the chemical structure and calculating the resulting electronic and optical properties, it is possible to build predictive models that can accelerate the discovery of new materials with desired characteristics.

For example, by performing DFT and TD-DFT calculations on a series of fluorene derivatives with different substituents at the 3 and 9 positions, one can correlate the nature of the substituent (e.g., electron-donating or electron-withdrawing) with the HOMO-LUMO gap, absorption and emission wavelengths, and charge transport properties. consensus.appnih.gov This allows for the rational design of molecules with tailored optoelectronic properties. For instance, it has been shown that modifying the C9 position of fluorene with N-donor substituents can significantly alter the absorption and emission properties and reduce the energy gap. consensus.app

Computational screening of a virtual library of this compound derivatives can be performed to identify promising candidates for specific applications. Properties such as ionization potential and electron affinity, which are crucial for charge injection and transport in electronic devices, can be calculated and used as screening criteria. This computational approach significantly reduces the time and resources required for experimental synthesis and characterization, making the materials design process more efficient. nih.gov

Applications of 3,9 Dibromo 9h Fluorene in Advanced Materials Science

Organic Electronics and Optoelectronics

3,9-Dibromo-9H-fluorene and its derivatives are pivotal in the advancement of organic electronics and optoelectronics. Their inherent properties, such as high photoluminescence quantum efficiency, thermal stability, and the ability to form robust, thin films, make them ideal candidates for a variety of applications. wikipedia.orgresearchgate.net These fluorene-based materials can be chemically modified to tune their electronic and optical characteristics, enabling the creation of materials with tailored functionalities. wikipedia.orgmdpi.com

Light-Emitting Devices (LEDs and OLEDs)

Fluorene (B118485) derivatives, synthesized from precursors like this compound, are extensively used in the fabrication of organic light-emitting diodes (OLEDs). wikipedia.orgnbinno.commdpi.com Polyfluorenes, a class of polymers derived from fluorene, are particularly noteworthy for their ability to emit light across the entire visible spectrum with high efficiency and low operating voltages. wikipedia.org This color tunability is often achieved by copolymerizing fluorene units with other aromatic compounds, which alters the bandgap of the resulting polymer. mdpi.comresearchgate.net

For instance, copolymers of fluorene can be designed to emit blue, green, or yellow light. researchgate.net The introduction of specific side chains or co-monomers can influence the electroluminescent properties, leading to emissions in different parts of the spectrum. mdpi.com Research has shown that OLEDs based on certain fluorene copolymers can achieve high brightness and efficiency. For example, a device using a fluorene copolymer with 9,10-dicyanophenanthrene exhibited a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. mdpi.com

The structural rigidity and excellent thermal stability of fluorene-based polymers contribute to the operational stability of OLED devices. iitk.ac.inrsc.org Modifications at the C-9 position of the fluorene unit can improve solubility and processability without significantly disrupting the polymer's conjugation, which is crucial for device performance. iitk.ac.in

Interactive Data Table: Performance of Fluorene-Based OLEDs

| Polymer/Compound | Emission Color | Max. Brightness (cd/m²) | Max. Efficiency (cd/A) |

| Fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%) | Greenish-blue | 9230 | 3.33 |

| Fluorene copolymer with dicyanostilbene | Yellow-green | Not Reported | Not Reported |

| Poly[spiro(fluorene-9,9'-xanthene)] (PSFX) | Deep-blue | >100 | 1.74% (ph/el) |

Organic Photovoltaics (OPVs) and Solar Cells

Derivatives of this compound are also integral to the development of organic photovoltaics (OPVs). ossila.comossila.com In OPVs, these materials can function as either electron donors or electron acceptors in the active layer of the solar cell. Polyfluorene-based copolymers are often blended with other materials, such as fullerene derivatives, to create the bulk heterojunction (BHJ) necessary for efficient charge separation and collection. nih.gov

The versatility of fluorene chemistry allows for the synthesis of polymers with tailored energy levels to optimize the performance of OPV devices. nitech.ac.jp

Organic Field-Effect Transistors (OFETs)

This compound serves as a building block for synthesizing organic semiconductors used in organic field-effect transistors (OFETs). nbinno.com Polyfluorenes and their derivatives are attractive for this application due to their high charge-carrier mobility. ossila.comossila.com The ordered packing of these polymers in thin films facilitates efficient charge transport, which is a critical parameter for OFET performance.

The electrical properties of fluorene-based polymers can be tuned through chemical modification, allowing for the development of both p-type (hole-transporting) and n-type (electron-transporting) materials. This flexibility is essential for the fabrication of complementary circuits, a key component of modern electronics.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of fluorene derivatives makes them excellent candidates for the development of fluorescent probes and chemical sensors. wikipedia.org The fluorescence of these compounds can be sensitive to their local environment, allowing them to be used to detect the presence of specific ions or molecules.

For instance, a 9-borafluorene (B15495326) derivative has been shown to act as a fluorescent sensor for fluoride (B91410) ions. wikipedia.org The binding of the fluoride ion to the boron center alters the electronic structure of the molecule, leading to a noticeable change in its fluorescence emission. Similarly, fluorene-based polyimides have been suggested as potential film-based fluorescent sensors for the selective detection of fluoride ions. nih.gov The high sensitivity and selectivity of these materials open up possibilities for their use in environmental monitoring and biomedical diagnostics.

Dielectric Materials and Insulators

Fluorene-based polymers have shown promise as high-performance dielectric materials and insulators. Their rigid structure and thermal stability are advantageous for these applications. By incorporating bulky, nonpolar side groups into the polymer chain, it is possible to increase the free volume and hydrophobicity, which in turn lowers the dielectric constant and dielectric loss. nih.gov

For example, fluorene-based polyimides with silyl (B83357) ether side groups have been synthesized and shown to have significantly reduced dielectric constants (2.63–2.75 at 1 kHz) compared to their precursors (4.19–4.78 at 1 kHz). nih.gov This makes them suitable for use as insulating layers in microelectronics, where low dielectric constant materials are needed to reduce signal delay and power consumption.

Photochromic Materials for Optical Switching

The unique electronic structure of certain fluorene derivatives allows them to exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon exposure to light. This property is the basis for their use in optical switching applications.

Some 9-borafluorene derivatives, for example, can undergo changes in their molecular structure and electronic properties when irradiated with light of a specific wavelength, leading to a change in their color or fluorescence. wikipedia.org This reversible switching behavior can be harnessed to create materials for optical data storage, smart windows, and other light-responsive devices.

Precursors for Complex Molecular Systems and Supramolecular Assemblies

The strategic placement of reactive bromine atoms at the C3 and C9 positions of the 9H-fluorene core endows this compound with significant potential as a versatile precursor for the synthesis of intricate molecular architectures and self-assembling supramolecular systems. The distinct reactivity of the aryl bromide at the C3 position and the benzylic bromide at the C9 position allows for selective and sequential functionalization, paving the way for the construction of a diverse range of complex molecules.

While extensive research has been conducted on other isomers, particularly 2,7-dibromofluorene (B93635) derivatives, for applications in advanced materials, detailed studies focusing specifically on this compound as a precursor for complex molecular systems and supramolecular assemblies are less prevalent in publicly available scientific literature. However, based on the known chemical behavior of the fluorene scaffold and the reactivity of its bromo-derivatives, its potential in these areas can be projected.

The C3-bromo substituent can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon bonds and extend the π-conjugated system. This functionality is crucial for building larger, well-defined molecular structures with tailored electronic and photophysical properties. For instance, derivatives of the related compound 3-bromo-9,9-dimethyl-9H-fluorene are utilized as building blocks in the synthesis of fluorescent dyes, as well as materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.com

The C9 position, being benzylic, offers a different set of synthetic possibilities. The bromine at this position can be substituted by various nucleophiles, allowing for the introduction of a wide array of functional groups. This position is pivotal for creating three-dimensional molecular structures and for attaching the fluorene core to other molecular entities. This dual reactivity is fundamental for designing precursors for dendrimers, shape-persistent macrocycles, and other complex topologies where a central core is expanded in a controlled, stepwise manner.

Furthermore, the rigid and planar nature of the fluorene unit, combined with the potential for introducing specific interacting groups, makes its derivatives excellent candidates for the construction of supramolecular assemblies. These assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Research on related fluorene-based chromophores has demonstrated their ability to form well-ordered, three-dimensional crystal packing structures, including antiparallel molecular dimers. nih.gov These organized arrangements are critical for modulating the bulk properties of materials, such as their charge transport and nonlinear optical responses.

While direct experimental data on the use of this compound in these specific applications is limited, an attempt to synthesize a dibromo-substituted spiro[fluorene-9,9′-xanthene], a complex heterocyclic system, highlighted the synthetic utility and also the potential challenges, as it resulted in a complex mixture of products. 20.210.105 This underscores the need for further research to explore and optimize synthetic routes utilizing this particular isomer.

The table below outlines the potential of this compound in the synthesis of advanced molecular systems, based on the established reactivity of the fluorene core and its derivatives.

| Potential Application | Synthetic Strategy | Resulting System/Material |

| Complex Conjugated Molecules | Cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C3 position. | Extended π-systems for use in organic electronics such as OLEDs and OFETs. |

| Dendrimers and Hyperbranched Polymers | Sequential functionalization at C3 and C9 positions. | Highly branched, three-dimensional macromolecules with a fluorene core. |

| Supramolecular Assemblies | Introduction of self-recognizing functional groups. | Ordered structures with applications in sensors and molecular recognition. |

| Functional Dyes | Derivatization at both C3 and C9 to tune electronic properties. | Chromophores with tailored absorption and emission characteristics for imaging and sensing. |

Future Directions and Emerging Research Avenues for 3,9 Dibromo 9h Fluorene

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

One promising direction is the refinement of palladium-catalyzed C-H activation and cross-coupling reactions. These methods offer a powerful tool for the direct and selective introduction of bromine atoms at specific positions on the fluorene (B118485) core. Research is expected to focus on the design of new catalyst systems with enhanced reactivity and selectivity, potentially enabling a one-pot synthesis of 3,9-Dibromo-9H-fluorene from readily available precursors. A straightforward approach for synthesizing 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters has been developed, proceeding through a tandem palladium-catalyzed C(sp²)-H activation/carbenoid insertion sequence. labxing.com

Furthermore, the exploration of flow chemistry and microwave-assisted synthesis presents an opportunity to enhance reaction efficiency and control. Microwave-assisted organic synthesis, for instance, has been successfully employed for the regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition, suggesting its potential applicability to fluorene chemistry. jksus.org These techniques can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters, leading to more sustainable and scalable production methods.

The development of synthetic routes starting from alternative and more accessible precursors is also a critical area. For example, a novel method for preparing fluorenes from amino group-containing biaryls and Meldrum's acid derivatives has been developed, which proceeds without a catalyst. rsc.org Adapting such innovative, catalyst-free approaches for the synthesis of halogenated fluorenes could provide more cost-effective and environmentally friendly alternatives to traditional methods.

Exploration of New Functionalization Strategies for Tailored Properties

The two bromine atoms in this compound serve as versatile synthetic handles for a wide array of post-synthetic modifications. The exploration of new functionalization strategies is crucial for fine-tuning the electronic, optical, and physical properties of the resulting derivatives to meet the demands of specific applications.

Future research will likely focus on expanding the toolbox of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a diverse range of substituents at the 3-position. These reactions are well-established for modifying brominated aromatic compounds and can be used to introduce aryl, heteroaryl, and alkynyl groups, thereby modulating the conjugation length and electronic properties of the fluorene system. Symmetrical fluorene derivatives with different substituents at the C-2 and C-7 positions have been synthesized using Sonogashira coupling reactions, demonstrating the feasibility of this approach for tuning molecular properties. mdpi.com

The functionalization of the 9-position is another critical avenue of research. The acidic nature of the C-9 proton allows for deprotonation and subsequent reaction with various electrophiles. While alkylation is a common strategy, future work will explore the introduction of more complex and functional groups. For instance, the synthesis of 9,9-disubstituted fluorenes bearing hydroxymethyl or pyridinylmethyl groups has been reported, highlighting the potential to introduce moieties that can participate in hydrogen bonding or coordinate to metal ions. mdpi.com The use of a boron trifluoride catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides has led to highly functionalized fluorene derivatives. indexcopernicus.comthieme-connect.de

Moreover, the development of orthogonal functionalization strategies, which allow for the selective modification of the 3- and 9-positions independently, is a significant challenge and a key area for future investigation. Success in this area would provide unprecedented control over the molecular architecture and enable the synthesis of highly complex and multifunctional fluorene derivatives.

| Position | Reaction Type | Introduced Group | Potential Property Modulation |

|---|---|---|---|

| C-3 | Suzuki Coupling | Aryl/Heteroaryl | Extended π-conjugation, modified HOMO/LUMO levels |

| C-3 | Sonogashira Coupling | Alkynyl | Linear π-system extension, altered emission properties |

| C-9 | Alkylation | Alkyl Chains | Improved solubility, control of solid-state packing |

| C-9 | Arylation | Aryl Groups | Enhanced thermal and morphological stability |

| C-3 & C-9 | Orthogonal Coupling | Diverse Functional Groups | Multifunctionality, complex molecular architectures |

Advanced Materials Design for Specific Applications

The unique properties of fluorene derivatives make them highly promising for a range of applications in organic electronics. Future research on this compound will focus on its strategic use as a building block for advanced materials with tailored functionalities.

In the field of Organic Light-Emitting Diodes (OLEDs) , the 3,9-disubstituted fluorene core can be incorporated into emitters, host materials, or charge-transporting layers. The substitution pattern significantly influences the photophysical properties. For example, attaching electron-donating and electron-accepting groups can lead to materials with thermally activated delayed fluorescence (TADF), which are crucial for achieving high efficiency in OLEDs. rsc.org The bromine atoms in this compound can be replaced with donor and acceptor moieties to create such push-pull systems.

For Organic Photovoltaics (OPVs) , fluorene-based polymers are attractive due to their high charge-carrier mobility and good processability. ossila.com The this compound monomer can be used in polymerization reactions to create novel conjugated polymers. The specific substitution pattern can influence the polymer's band gap, absorption spectrum, and morphology, all of which are critical parameters for OPV performance.

Another emerging application is in the development of chemical sensors . The fluorescence of fluorene derivatives can be sensitive to the presence of specific analytes. By functionalizing the this compound scaffold with recognition units, it is possible to design chemosensors with high sensitivity and selectivity.

| Application Area | Role of Fluorene Derivative | Key Properties to Optimize |

|---|---|---|

| OLEDs | Emitter, Host, Charge-Transport Material | High quantum yield, suitable energy levels, thermal stability |

| OPVs | Donor or Acceptor Material in Active Layer | Broad absorption, high charge mobility, optimal morphology |

| Sensors | Fluorescent Probe | High sensitivity and selectivity, fast response time |

Integration into Hybrid Organic-Inorganic Systems

The development of hybrid materials, which combine the distinct properties of organic and inorganic components, is a rapidly growing field of research. The integration of this compound derivatives into such systems opens up new possibilities for creating materials with enhanced performance and novel functionalities.

One promising approach is the covalent grafting of functionalized fluorenes onto the surface of inorganic nanoparticles, such as silica (B1680970) (SiO₂), zinc oxide (ZnO), or quantum dots. This can be achieved by first modifying the this compound with appropriate anchoring groups, like silanes or phosphonic acids. Such hybrid materials could find applications in solid-state lighting, where the fluorene unit acts as a light-harvester or emitter, and the inorganic nanoparticle provides stability and processability. Research into new fluorescent hybrid nanomaterials based on aggregation-induced emission (AIE) organic ligands grafted to inorganic nanoparticles is an active area. anr.fr

Furthermore, the use of fluorene-based molecules as self-assembled monolayers (SAMs) on electrode surfaces is a promising strategy for improving the performance of electronic devices. nih.gov By tailoring the structure of the this compound derivative, it is possible to control the energy level alignment at the organic-inorganic interface, thereby facilitating charge injection or extraction. Fluorene and fluorenone derivatives with phosphonic acid anchoring groups have been investigated as electron-transporting SAMs in photovoltaic devices. nih.gov

The sol-gel process offers another versatile route to hybrid materials. By incorporating fluorene precursors into a sol-gel matrix, it is possible to create highly transparent and thermally stable hybrid glasses with embedded organic chromophores. These materials could be utilized in optical applications, such as nonlinear optics or as active media for lasers.

Computational Design and High-Throughput Screening of Derivatives

In recent years, computational methods have become an indispensable tool in materials science for accelerating the discovery and design of new materials. For this compound, a combination of computational design and high-throughput screening (HTS) can significantly guide synthetic efforts and fast-track the identification of promising derivatives for specific applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the key electronic and optical properties of a wide range of virtual 3,9-disubstituted fluorene derivatives. worldscientific.comrsc.org These calculations can provide insights into how different functional groups at the 3- and 9-positions affect the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties. mdpi.comnih.gov This in-silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

High-throughput screening (HTS) , a technique widely used in drug discovery, is also finding its way into materials science. nih.gov By combining automated synthesis and characterization with data analysis and machine learning, it is possible to rapidly screen large libraries of fluorene derivatives for desired properties. For example, HTS can be used to identify the optimal catalyst and reaction conditions for a particular functionalization reaction or to screen for derivatives with the highest fluorescence quantum yield. The generation of large datasets from HTS can also be used to train machine learning models that can predict the properties of new, unsynthesized compounds with increasing accuracy. youtube.com